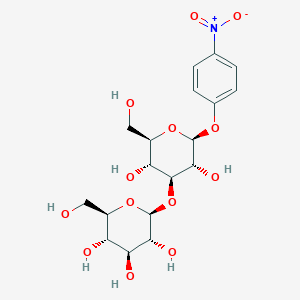

1,2-O-Isopropylidene-alpha-D-xylofuranose

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2-O-Isopropylidene-alpha-D-xylofuranose involves protective group chemistry, starting from D-xylose. Protective groups are employed to temporarily mask functional groups within a molecule, preventing unwanted reactions and facilitating the desired transformation of other sites within the molecule. For instance, the synthesis of D-xylose labeled with tritium in the 5 position, and its derivatives, showcases the utility of 1,2-O-Isopropylidene-alpha-D-xylofuranose in synthesizing labeled compounds for research purposes (Bochkov & Rodionov, 1975).

Molecular Structure Analysis

The crystal and molecular structure of 1,2-O-isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose reveals a dimeric form in the crystalline state, demonstrating the compound's ability to undergo self-aldol condensation to form a cyclic acetal-hemiacetal structure. This structural feature is significant as it influences the reactivity and the type of reactions the compound can undergo (Shalaby, Fronczek, & Younathan, 1994).

Chemical Reactions and Properties

1,2-O-Isopropylidene-alpha-D-xylofuranose undergoes various chemical reactions, including catalytic enantioselective reactions, showcasing its role as a chiral catalyst. The compound's derivatives have been used to catalyze enantioselective additions of diethylzinc to aldehydes, highlighting its application in asymmetric synthesis (Cho & Kim, 1996).

Wissenschaftliche Forschungsanwendungen

It is used in the synthesis of D-xylose-5-3H and its derivatives, which are significant for scientific research applications (Bochkov & Rodionov, 1975).

The compound is also involved in the synthesis of cyclic dienes, α-chloronitroso compounds, and (+)-epibatidine (Hall et al., 2000).

It is used for synthesizing 1-deoxy-d-xylulose, a key metabolite in the methylerythritol phosphate pathway for isoprenoid biosynthesis (Hoeffler et al., 2001).

The compound is utilized in the alkylation of partially protected xylofuranoses and tetritols with tridecafluoroheptyl oxirane (Kefurt et al., 2001).

It has applications in studying unusual cyclization mechanisms and regioselective ring opening (Cooke et al., 1992).

It serves as a precursor for the synthesis of highly condensed cyclic carbohydrates (Cordeiro et al., 2007).

Its derivatives are useful for studying the structure and conformation of the furanose ring in complexes (Burnett et al., 1996).

It is used in protecting one aldehyde group of o-phthalaldehyde, leading to separable diastereoisomers and enantiomerically pure nucleoside analogues (Ewing et al., 2000).

It can be a carbohydrate intermediate for achieving skeletal diversity and as a starting agent for the production of new analogues and drugs (Cordeiro et al., 2006).

The compound offers a novel route for forming carbon-phosphorus bonds and synthesizing various compounds (Seo, 1983).

Its derivatives are highly effective chiral catalysts for the addition of diethylzinc to aliphatic and aromatic aldehydes (Cho & Kim, 1996).

It is used in scientific research to study radiation damage in a phosphated sugar (Celalyan-Berthier et al., 1987).

The ring-opening polymerization of 3,5-anhydro-1,2-O-isopropylidene-α-D-xylofuranose leads to the synthesis of [3→5]-D-xylan, a new class of non-hydrolyzable polysaccharides (Uryu et al., 1984).

It forms a dimeric cyclic acetal-hemiacetal structure by self aldol condensation (Shalaby et al., 1994).

It is used in chemical reactions to produce various products, such as bis(5-aldo-1,2-O-isopropylidene-α-D-xylo-pentofuranose) (Inch, 1967).

1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose derived from it is used in the synthesis of antithrombotic agents (Bozo et al., 1998).

The diphosphine 3,5-dideoxy-1,2-O-isopropylidene-3,5-bis(di(2-methoxyphenyl)phosphanyl)-alpha-D-xylofuranose is synthesized for use in palladium(II) complexes as catalyst precursors in co- and terpolymerization (Muñoz-Moreno et al., 2008).

The orientation of the tosyl side-chain in 1,2-O-isopropylidene-5-O-p-tosyl-α-D-xylofuranose and its derivatives has been studied (Cox et al., 1997).

Its reduction with lithium aluminum deuteride led to 5-deuterio-D-xylose, which was further degraded to 1-deuterioethanol (Lemieux & Howard, 1963).

The Mitsunobu reaction with 1,2-O-isopropylidene-α-D-xylofuranose mediated by zinc salts produces desired products at C-5 in good yields (Moravcova et al., 2000).

Wirkmechanismus

Target of Action

The primary target of 1,2-O-Isopropylidene-alpha-D-xylofuranose is the AMP-activated protein kinase alpha (AMPKα) . AMPKα plays a crucial role in cellular energy homeostasis and is a key regulator of metabolism .

Mode of Action

1,2-O-Isopropylidene-alpha-D-xylofuranose interacts with its target, AMPKα, by stimulating its activity . This interaction leads to an increase in the rate of glucose transport in a non-insulin-dependent manner .

Biochemical Pathways

The activation of AMPKα by 1,2-O-Isopropylidene-alpha-D-xylofuranose affects the glucose uptake pathway . This results in an increased rate of glucose transport into cells, particularly in muscle cells .

Result of Action

The activation of AMPKα and the subsequent increase in glucose transport lead to a higher availability of glucose in cells . This can have significant implications for energy production and utilization within these cells .

Safety and Hazards

Zukünftige Richtungen

The search for novel antihyperglycemic drugs is intense, and D-xylose, a derivative of 1,2-O-Isopropylidene-alpha-D-xylofuranose, has been found to increase the rate of glucose transport in a non-insulin-dependent manner in rat and human myotubes in vitro . This suggests potential future directions in the development of new treatments for type 2 diabetes mellitus.

Eigenschaften

IUPAC Name |

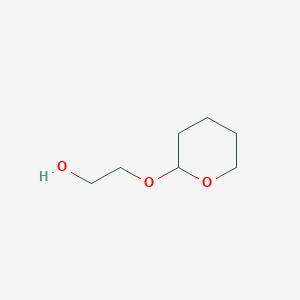

(3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUQZVBVVJJRKM-XZBKPIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885111 | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Isopropylidene-alpha-D-xylofuranose | |

CAS RN |

20031-21-4 | |

| Record name | 1,2-O-Isopropylidene-α-D-xylofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20031-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020031214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Xylofuranose, 1,2-O-(1-methylethylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,2-O-Isopropylidene-α-D-xylofuranose a valuable starting material in carbohydrate chemistry?

A1: 1,2-O-Isopropylidene-α-D-xylofuranose is a readily available, inexpensive carbohydrate that can be easily transformed into more complex molecules. Its value lies in the presence of the isopropylidene protecting group, which selectively protects the 1,2-hydroxyl groups and allows for selective modifications at other positions. This enables chemists to access a wide range of structurally diverse carbohydrate derivatives. [, , , , ].

Q2: Can you give some examples of how 1,2-O-Isopropylidene-α-D-xylofuranose has been used to synthesize complex molecules?

A2: Certainly! Researchers have successfully transformed 1,2-O-Isopropylidene-α-D-xylofuranose into various valuable compounds. One notable example is its conversion into cyclic enamine derivatives. These derivatives serve as highly reactive intermediates that readily react with diverse nucleophiles (oxygen, nitrogen, sulfur, carbon-based nucleophiles, and even amino acids) []. This versatility makes it possible to create a library of structurally diverse, functionalized sugar molecules with potential applications in drug discovery and materials science.

Q3: What are some of the key reactions that 1,2-O-Isopropylidene-α-D-xylofuranose can undergo?

A3: 1,2-O-Isopropylidene-α-D-xylofuranose exhibits versatility in various reactions:

- Tosylation: It can be selectively tosylated at the 5-position, a crucial step in preparing it for further transformations. [, ].

- Intramolecular Cyclization: The 5-O-tosyl derivative can undergo base-catalyzed intramolecular cyclization to form a reactive cyclic enamine. This highly reactive intermediate is the key to accessing a variety of functionalized sugar derivatives [, ].

- Nucleophilic Attack: The cyclic enamine readily reacts with diverse nucleophiles in a regio- and stereospecific manner, leading to the formation of functionalized sugar derivatives with diverse structures [].

- Glycosylation: Appropriately protected derivatives can act as glycosyl donors in glycosylation reactions, enabling the construction of complex oligosaccharides [].

Q4: Are there any structural features of the molecules derived from 1,2-O-Isopropylidene-α-D-xylofuranose that make them potentially useful?

A4: Yes, the polycyclic sugar derivatives synthesized from 1,2-O-Isopropylidene-α-D-xylofuranose often possess constrained structures and dense functionalization. These features are particularly appealing in drug discovery, as they can contribute to increased target specificity, improved binding affinity, and enhanced pharmacological properties [].

Q5: Beyond drug discovery, are there other potential applications for these derivatives?

A5: The unique structural features of these carbohydrate derivatives, such as rigidity and defined stereochemistry, make them interesting candidates for applications in materials science. For example, they could potentially serve as chiral building blocks for synthesizing novel polymers, catalysts, or other materials with tailored properties [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)

![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)

![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)